Cas no 67633-59-4 (benzyldimethyl[3-[(1-oxoisooctadecyl)amino]propyl]ammonium chloride)
67633-59-4 structure
Product Name:benzyldimethyl[3-[(1-oxoisooctadecyl)amino]propyl]ammonium chloride
Numero CAS:67633-59-4
MF:C30H55ClN2O
MW:495.223508119583
CID:966463
PubChem ID:105490
Update Time:2025-04-19
benzyldimethyl[3-[(1-oxoisooctadecyl)amino]propyl]ammonium chloride Proprietà chimiche e fisiche
Nomi e identificatori
-
- benzyldimethyl[3-[(1-oxoisooctadecyl)amino]propyl]ammonium chloride
- benzyl-dimethyl-[3-(16-methylheptadecanoylamino)propyl]azanium,chloride
- ISOSTEARAMINOPROPALKONIUM CHLORIDE
- Benzenemethanaminium, N,N-dimethyl-N-(3-((1-oxoisooctadecyl)amino)propyl)-, chloride
- Benzenemethanaminium, N,N-dimethyl-N-(3-((1-oxoisooctadecyl)amino)propyl)-, chloride (1:1)
- Benzyldimethyl(3-((1-oxoisooctadecyl)amino)propyl)ammonium chloride
- N-(3-Isostearylamido)propyl-N,N-dimethyl-N-benzylammonium chloride
- N,N-Dimethyl-N-(3-((1-oxoisooctadecyl)amino)propyl)benzenemethana- minium chloride
- N-ben
- 67633-59-4
- NS00013797
- ISOSTEARAMINOPROPALKONIUM CHLORIDE [INCI]
- Q27236366
- SCHEMBL10947021
- Benzenemethanaminium, N,N-dimethyl-N-[3-[(1-oxoisooctadecyl)amino]propyl]-, chloride
- EINECS 266-777-5
- 08592GAU19
- benzyl-dimethyl-[3-(16-methylheptadecanoylamino)propyl]azanium;chloride
- UNII-08592GAU19
-
- Inchi: 1S/C30H54N2O.ClH/c1-28(2)21-16-13-11-9-7-5-6-8-10-12-14-19-24-30(33)31-25-20-26-32(3,4)27-29-22-17-15-18-23-29;/h15,17-18,22-23,28H,5-14,16,19-21,24-27H2,1-4H3;1H
- Chiave InChI: NXQFUHDNRBQQAE-UHFFFAOYSA-N
- Sorrisi: [Cl-].O=C(CCCCCCCCCCCCCCC(C)C)NCCC[N+](C)(C)CC1C=CC=CC=1
Proprietà calcolate
- Massa esatta: 494.4
- Massa monoisotopica: 494.4
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 34
- Conta legami ruotabili: 21
- Complessità: 454
- Conteggio di unità legate in modo Covalent: 2
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 29.1A^2
Proprietà sperimentali
- Punto di ebollizione: °Cat760mmHg
- Punto di infiammabilità: °C
benzyldimethyl[3-[(1-oxoisooctadecyl)amino]propyl]ammonium chloride Letteratura correlata
-
1. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
-
Chongyang Zhu,Xiaojia Bian,Xin Jia,Ning Tang,Yongqiang Cheng Food Funct., 2020,11, 10635-10644
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Huifang Yang,Haoran Guo,Peidong Fan,Xinpan Li,Wenlu Ren,Rui Song Nanoscale, 2020,12, 7024-7034
67633-59-4 (benzyldimethyl[3-[(1-oxoisooctadecyl)amino]propyl]ammonium chloride) Prodotti correlati
- 2098070-20-1(2-(3-(Pyridin-3-yl)-1H-pyrazol-1-yl)acetimidamide)
- 2680771-01-9(4-cyclopentyl-3-{(prop-2-en-1-yloxy)carbonylamino}butanoic acid)
- 1444113-98-7(N-(3-cyanothiolan-3-yl)-2-[(2,2,2-trifluoroethyl)sulfanyl]pyridine-4-carboxamide)
- 332062-08-5(Fmoc-S-3-amino-4,4-diphenyl-butyric acid)
- 1270529-38-8(1,2,3,4,5,6-Hexahydro-[2,3]bipyridinyl-6-ol)
- 941977-17-9(N'-(3-chloro-2-methylphenyl)-N-2-(dimethylamino)-2-(naphthalen-1-yl)ethylethanediamide)
- 2138166-62-6(2,2-Difluoro-3-[methyl(2-methylbutyl)amino]propanoic acid)
- 89640-58-4(2-Iodo-4-nitrophenylhydrazine)
- 1449132-38-0(3-Fluoro-5-(2-fluoro-5-methylbenzylcarbamoyl)benzeneboronic acid)
- 2034271-14-0(2-(1H-indol-3-yl)-N-{[6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}acetamide)
Fornitori consigliati
Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso
Nanjing Jubai Biopharm
Membro d'oro
CN Fornitore
Grosso
PRIBOLAB PTE.LTD
Membro d'oro
CN Fornitore
Reagenti
Wuhan Comings Biotechnology Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
Shanghai Bent Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso